molecular formula C20H16ClN3O3 B2734506 (2E)-3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid CAS No. 956046-56-3

(2E)-3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid

Cat. No.: B2734506
CAS No.: 956046-56-3
M. Wt: 381.82
InChI Key: OFXBZCCQFPBYII-ZHACJKMWSA-N
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Description

This compound features a pyrazole core substituted with a 4-chlorophenyl group at position 3 and a phenyl group at position 1. A carbamoylprop-2-enoic acid moiety is attached via a methylene bridge at position 4 of the pyrazole (Fig. 1).

Properties

IUPAC Name

(E)-4-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3/c21-16-8-6-14(7-9-16)20-15(12-22-18(25)10-11-19(26)27)13-24(23-20)17-4-2-1-3-5-17/h1-11,13H,12H2,(H,22,25)(H,26,27)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXBZCCQFPBYII-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CNC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

(2E)-3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular function and gene expression .

Comparison with Similar Compounds

Structural Features

The compound’s closest analogs differ in substituents on the pyrazole ring and the nature of the side chain. Key comparisons include:

Compound Name Substituents on Pyrazole (Position 3) Side Chain at Position 4 Key Functional Groups Molecular Weight (g/mol)
Target Compound 4-Chlorophenyl (2E)-Carbamoylprop-2-enoic acid Carboxylic acid, Carbamoyl ~340 (estimated)
(2E)-3-[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid 4-Methylphenyl (2E)-Prop-2-enoic acid Carboxylic acid 304.35
(E)-3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid 5-Chloro, 3-methyl (E)-Prop-2-enoic acid Carboxylic acid 290.74
(2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one 4-Methoxyphenyl (2E)-Propen-1-one Ketone 447.29
Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate None (unsubstituted pyrazole) Methyl ester of prop-2-enoic acid Ester 166.18

Key Observations :

  • Polarity : The target compound’s carboxylic acid and carbamoyl groups increase hydrophilicity compared to ketones (e.g., ) or esters (e.g., ).
  • Steric Effects : Bulky substituents (e.g., 4-methylphenyl in ) may hinder binding to biological targets compared to the target compound’s 4-chlorophenyl group.

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to esters (e.g., ) or ketones (e.g., ).
  • Thermal Stability : Crystallographic data for analogs (e.g., ) indicate that planar structures with conjugated systems (like the target’s (2E)-configuration) enhance stability via π-π stacking.

Crystallographic Insights

  • Hydrogen Bonding : Carboxylic acid and carbamoyl groups in the target compound may form intermolecular H-bonds, as seen in similar structures (e.g., ), influencing crystal packing and stability .
  • Torsional Angles: The (2E)-configuration minimizes steric strain, as observed in prop-2-enoic acid derivatives (e.g., ), ensuring planarity for optimal bioactivity.

Biological Activity

The compound (2E)-3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid , also known as UVA13740, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antifungal, and antitubercular research. This article reviews the biological activity of this compound by synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of (2E)-3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid is C18H13ClN2OC_{18}H_{13}ClN_2O, with a molecular weight of approximately 320.76 g/mol. Its structure features a core pyrazole scaffold, which is crucial for its biological activity.

1. Anti-inflammatory Activity

Research has indicated that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, studies involving similar compounds have shown that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The structure-activity relationship (SAR) suggests that modifications on the pyrazole ring can enhance anti-inflammatory potency.

A study evaluated several pyrazole derivatives, revealing that those with specific substituents exhibited greater anti-inflammatory activity compared to standard drugs like diclofenac sodium. The aminomethyl derivatives of pyrazoles were particularly noted for their enhanced efficacy, suggesting a promising avenue for developing new anti-inflammatory agents .

2. Antifungal Activity

The antifungal properties of (2E)-3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid have been explored through in vitro assays against various fungal strains. Compounds with similar structures demonstrated effective inhibition against pathogenic fungi, including Candida species and Aspergillus species.

In one study, 3-(4-chlorophenyl)-4-substituted pyrazole derivatives were synthesized and tested for antifungal activity, showing promising results against multiple strains . The mechanisms of action may involve disruption of fungal cell wall synthesis or interference with sterol biosynthesis.

3. Antitubercular Activity

The potential antitubercular activity of this compound has also been investigated. Pyrazole derivatives have shown effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis. The study highlighted that certain derivatives exhibited significant inhibitory effects on the growth of M. tuberculosis H37Rv strain, indicating their potential as antitubercular agents .

Data Summary

Activity Mechanism Reference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntifungalDisruption of cell wall synthesis
AntitubercularInhibition of M. tuberculosis growth

Case Study 1: Anti-inflammatory Effects

In a comparative study, aminomethyl derivatives of pyrazoles were synthesized and their anti-inflammatory activities were evaluated using heat-induced protein denaturation techniques. The results indicated that certain derivatives had higher anti-inflammatory activities than diclofenac sodium, suggesting their potential as effective alternatives in treating inflammatory diseases .

Case Study 2: Antifungal Efficacy

A series of 3-(4-chlorophenyl) pyrazole derivatives were assessed for antifungal activity against four pathogenic strains. Among them, specific compounds demonstrated significant antifungal effects, providing a foundation for further development in antifungal therapies .

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